molecular formula C13H21NO2 B3164567 [(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine CAS No. 893576-07-3

[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine

Cat. No.: B3164567
CAS No.: 893576-07-3
M. Wt: 223.31 g/mol
InChI Key: WVSOJSFIASVMKT-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)methylamine is a secondary amine featuring a 2,3-dimethoxyphenylmethyl group and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom. This compound is primarily utilized in research and development, particularly as an intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness arises from the electron-rich aromatic system (2,3-dimethoxyphenyl) and the branched alkyl chain, which influence its steric and electronic properties.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-6-5-7-12(15-3)13(11)16-4/h5-7,10,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSOJSFIASVMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)methylamine can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzyl chloride with 2-methylpropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (2,3-Dimethoxyphenyl)methylamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

(2,3-Dimethoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Amine Nitrogen Molecular Weight Key Features Reference
(2,3-Dimethoxyphenyl)methylamine 2,3-Dimethoxyphenylmethyl, 2-methylpropyl 253.35 g/mol Electron-rich aromatic system; moderate steric hindrance from branched alkyl chain.
[(2,3-Dimethoxybenzyl)(2-methoxy-isopropyl)amine] 2,3-Dimethoxybenzyl, 2-methoxy-isopropyl 283.36 g/mol Methoxy group on the alkyl chain enhances polarity but may reduce lipophilicity.
(3,4-Dimethylphenyl)methylamine 3,4-Dimethylphenylmethyl, 2-methylpropyl 219.35 g/mol Non-polar aromatic substituent; reduced steric hindrance compared to dimethoxy analogs.
[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine 2,3-Dimethoxyphenylmethyl, 3-(dimethylamino)propyl 296.41 g/mol Tertiary amine group introduces additional basicity and hydrogen-bonding capacity.

Key Observations :

  • Steric Effects: The 2,3-dimethoxyphenyl group increases steric bulk compared to non-substituted or alkyl-substituted analogs (e.g., 3,4-dimethylphenyl).
  • In contrast, alkyl-substituted analogs (e.g., 3,4-dimethylphenyl) prioritize lipophilicity .
  • Polarity and Solubility: Compounds with methoxy or dimethylamino substituents exhibit higher polarity, which may reduce water solubility but improve binding in hydrophobic environments .

Biological Activity

(2,3-Dimethoxyphenyl)methylamine is a compound of interest due to its potential biological activities. This article delves into its biological mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group attached to a propylamine moiety. Its structural formula can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This structure is significant for its interaction with biological targets, particularly enzymes and receptors.

The biological activity of (2,3-Dimethoxyphenyl)methylamine primarily involves its interaction with various molecular targets. The amine group can form hydrogen bonds, influencing the compound's ability to modulate enzyme activity and receptor interactions. The specific pathways affected can vary depending on the biological context in which the compound is used.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that related compounds could inhibit specific enzymes involved in metabolic pathways, leading to reduced substrate conversion rates. This suggests that (2,3-Dimethoxyphenyl)methylamine may exhibit similar inhibitory effects under certain conditions .
  • Neurotransmitter Modulation : In a pharmacological study, compounds with similar structural features were shown to affect neurotransmitter levels in animal models. This raises the possibility that (2,3-Dimethoxyphenyl)methylamine could influence mood and cognitive functions through serotonergic or dopaminergic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of (2,3-Dimethoxyphenyl)methylamine, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeBiological Activity
[(3,4-Dimethoxyphenyl)methyl]amineAromatic amineAntidepressant-like effects
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylanilineAromatic amineEnzyme inhibition and potential antitumor activity
N,N-Bis(2-methylpropyl)amineAliphatic amineModulates neurotransmitter release

This table illustrates how variations in structure can lead to different biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine
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[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine

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